molecular formula C13H10N2 B578174 2-(3-Phenylpyridin-2-yl)acetonitrile CAS No. 1227494-24-7

2-(3-Phenylpyridin-2-yl)acetonitrile

Cat. No. B578174
M. Wt: 194.237
InChI Key: CRGVWXVIMVMUDM-UHFFFAOYSA-N
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Description

2-(3-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.23 g/mol . This compound is used in research and has been offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-(3-Phenylpyridin-2-yl)acetonitrile consists of a pyridine ring attached to a phenyl group and an acetonitrile group . The structure can be represented by the SMILES notation: C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N .

properties

IUPAC Name

2-(3-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVWXVIMVMUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706300
Record name (3-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenylpyridin-2-yl)acetonitrile

CAS RN

1227494-24-7
Record name (3-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (3-bromo-pyridin-2-yl)-acetonitrile (158) (1 g, 5.07 mmol) and phenyl boronic acid (928 mg g, 7.16 mmol) in a solvent mixture of toluene (25 mL) and ethanol (25 mL) was added K2CO3 (2.1 g, 15.23 mmol). The mixture was degassed by argon, X-Phos (484 mg, 1.01 mmol) and Pd(triphenyl phosphine)4 (586 mg g, 0.51 mmol) were added and the mixture was again degassed. The reaction mixture was refluxed (110° C.) for 4 h. Silica thin layer chromatography was performed (30% ethyl acetate in hexane, Rf=0.45). The catalyst was filtered off through a celite bed, washing with ethyl acetate (3×50 mL) was conducted, the mixture was concentrated, the crude product was purified by a CombiFlash column (eluted at 15% ethyl acetate in hexane) to get (3-phenyl-pyridin-2-yl)-acetonitrile (159) (930 mg, 94.34%) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
484 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(triphenyl phosphine)4
Quantity
586 mg
Type
reactant
Reaction Step Three

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